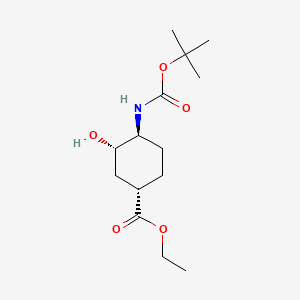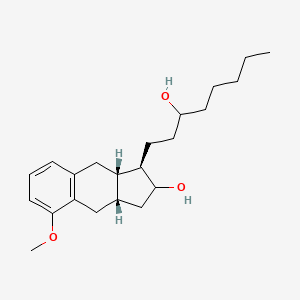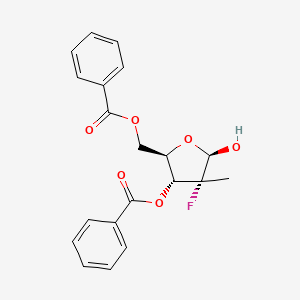![molecular formula C6H4Cl2N4S B580236 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1037479-36-9](/img/structure/B580236.png)
4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . A method for the synthesis of 4,6-dichloro-2-methylthio-5-nitro pyrimidine has been described in a patent .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes . Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Aplicaciones Científicas De Investigación
Herbicidal Applications
4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine derivatives have been synthesized and evaluated for their herbicidal activities. For instance, certain compounds in this class showed promising herbicidal activity against plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific concentrations (Luo, Zhao, Zheng & Wang, 2017).
Synthesis and Structural Studies
The chemical structure and synthesis processes of This compound and its derivatives have been a subject of extensive research. Studies have provided detailed insights into their synthesis routes, structural characterizations, and potential as intermediates for further chemical modifications. These compounds have been identified as crucial intermediates in the creation of substances with valuable pharmacological properties (Ogurtsov & Rakitin, 2021).
Pharmacological Potentials
The derivatives of This compound have shown a broad spectrum of biological and medicinal properties. They are recognized for their potential as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents. Some of the compounds have demonstrated notable inhibitory properties against pathogenic bacteria, making them potential candidates for antibacterial agents (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi & Samzadeh‐Kermani, 2017).
Crystallography and Molecular Structure Analysis
Research has also delved into the crystallographic analysis and molecular structure of This compound derivatives. Studies have explored their intermolecular and intramolecular interactions, which are pivotal in understanding their chemical behavior and potential applications in various fields (Maulik, Avasthi, Sarkhel, Chandra, Rawat, Logsdon & Jacobson, 2000).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, intercalation into dna, or disruption of normal cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, including nucleic acid synthesis, signal transduction, and cellular metabolism .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, can influence its pharmacokinetic behavior .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects .
Action Environment
The action of 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s solubility and bioavailability .
Direcciones Futuras
Pyrimidines are reported to exhibit a range of pharmacological effects and are used in the medical and pharmaceutical fields . The development of new pyrimidines as anti-inflammatory agents is suggested . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Propiedades
IUPAC Name |
4,6-dichloro-3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4S/c1-13-5-2-3(7)9-6(8)10-4(2)11-12-5/h1H3,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMETGAACPORE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671945 |
Source


|
| Record name | 4,6-Dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1037479-36-9 |
Source


|
| Record name | 4,6-Dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














